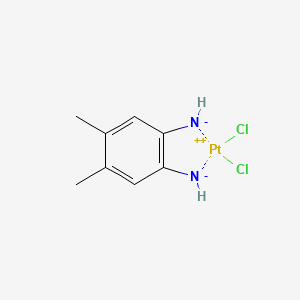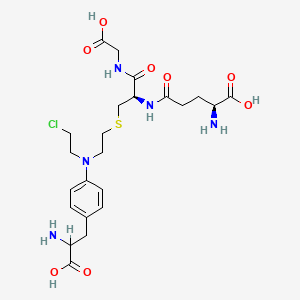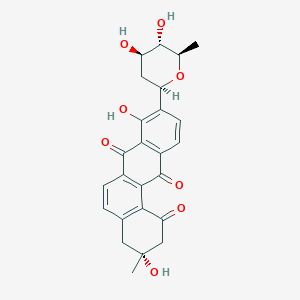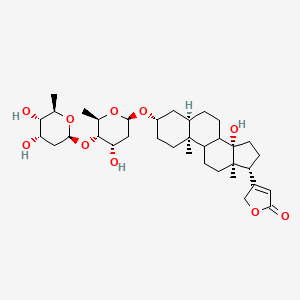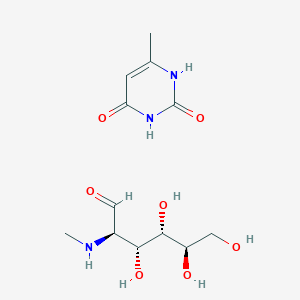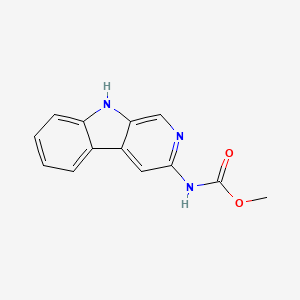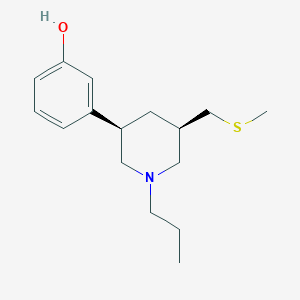
Manganese hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is typically found as a secondary mineral in some volcanogenic massive sulfide deposits and as a hydration product of manganosite, which is metamorphosed from rhodochrosite . Pyrochroite is known for its hexagonal crystal structure and its ability to change color upon ignition, a property that inspired its name from the Greek words for fire and color .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrochroite can be synthesized by precipitating manganese(II) hydroxide from an aqueous solution of a manganese(II) salt using an alkali metal hydroxide. The reaction is as follows : [ \text{Mn}^{2+} + 2 \text{NaOH} \rightarrow \text{Mn(OH)}_2 + 2 \text{Na}^+ ]
Industrial Production Methods: Industrial production of pyrochroite involves similar precipitation methods, often under controlled conditions to ensure purity and desired crystal morphology. The process typically involves the use of manganese sulfate or manganese chloride as the manganese source and sodium hydroxide or potassium hydroxide as the precipitating agent .
Types of Reactions:
Reduction: Under reducing conditions, pyrochroite can be reduced back to manganosite (MnO).
Substitution: Pyrochroite can undergo ion exchange reactions with other metal ions in solution.
Common Reagents and Conditions:
Oxidation: Exposure to air or oxygen in an alkaline medium.
Reduction: Use of reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Interaction with solutions containing other metal ions.
Major Products Formed:
Oxidation: Birnessite (MnO2) and hausmannite (Mn3O4).
Reduction: Manganosite (MnO).
Substitution: Formation of mixed metal hydroxides.
Scientific Research Applications
Pyrochroite has several applications in scientific research:
Mechanism of Action
The mechanism by which pyrochroite exerts its effects is primarily through its ability to undergo oxidation and reduction reactions. These reactions are facilitated by the presence of manganese(II) ions, which can easily change oxidation states. The molecular targets and pathways involved include the formation of manganese oxides and hydroxides, which can interact with various environmental and biological systems .
Comparison with Similar Compounds
Hausmannite (Mn3O4): A manganese oxide that forms under oxidizing conditions.
Rhodochrosite (MnCO3): A manganese carbonate mineral that can transform into pyrochroite under certain conditions.
Manganosite (MnO): A manganese oxide that can be hydrated to form pyrochroite.
Uniqueness of Pyrochroite: Pyrochroite is unique due to its hexagonal crystal structure and its ability to change color upon ignition. It also has distinct chemical properties, such as its reactivity with air and its role as a precursor for various manganese compounds .
Properties
CAS No. |
1310-97-0 |
|---|---|
Molecular Formula |
Mn(OH)2 H2MnO2 |
Molecular Weight |
88.953 g/mol |
IUPAC Name |
manganese(2+);dihydroxide |
InChI |
InChI=1S/Mn.2H2O/h;2*1H2/q+2;;/p-2 |
InChI Key |
IPJKJLXEVHOKSE-UHFFFAOYSA-L |
SMILES |
[OH-].[OH-].[Mn+2] |
Canonical SMILES |
[OH-].[OH-].[Mn+2] |
Key on ui other cas no. |
1332-62-3 1310-97-0 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

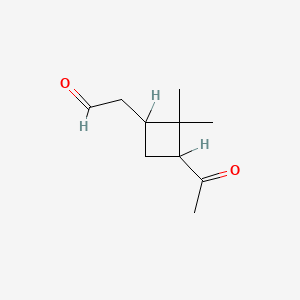
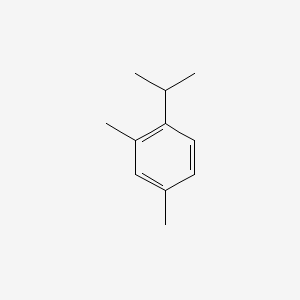
![[(7R,8S)-11-amino-7-hydroxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1204458.png)
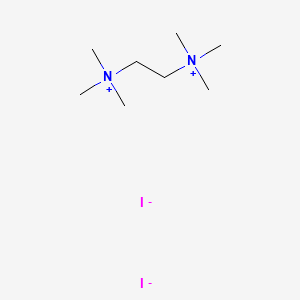
![7,8-Diethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione](/img/structure/B1204460.png)
![[1,3]Dithiolo[4,5-b]quinoxaline-2,2-diamine](/img/structure/B1204461.png)
